4-Chloromercuribenzoic acid

Description

Properties

IUPAC Name |

(4-carboxyphenyl)mercury(1+);chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZOUMNUDGGHIW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Hg+].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClHgO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-85-8 |

Source

|

| Record name | p-Chloromercuribenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CHLOROMERCURIBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1LE0WZ4BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is 4-Chloromercuribenzoic acid's mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloromercuribenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromercuribenzoic acid (PCMB) is an organomercury compound widely utilized in biochemical and molecular biology research as a potent and relatively specific inhibitor of sulfhydryl-containing proteins. Its mechanism of action is centered on its high reactivity towards the thiol groups of cysteine residues, leading to the formation of a stable mercaptide bond. This interaction can profoundly alter protein structure and function, resulting in effects ranging from enzyme inhibition and disruption of protein-protein interactions to, in some cases, allosteric activation. This technical guide provides a comprehensive overview of the molecular basis of PCMB's action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its effects on various biological systems.

Core Mechanism of Action: Covalent Modification of Sulfhydryl Groups

The primary mechanism of action of 4-Chloromercuribenzoic acid is its covalent reaction with the sulfhydryl (thiol) groups (-SH) of cysteine residues within proteins.[1][2][3][4] The mercury atom in PCMB has a high affinity for the sulfur atom of the thiol group, leading to the formation of a stable mercaptide bond (S-Hg). This reaction effectively blocks the thiol group, preventing it from participating in its normal biological functions, such as disulfide bond formation, enzymatic catalysis, or metal ion coordination.

The specificity of PCMB for thiol groups makes it a valuable tool for identifying and characterizing cysteine-dependent enzymes and proteins.[1][2] By observing the effect of PCMB on a biological process, researchers can infer the involvement of sulfhydryl groups.

Caption: Covalent modification of a protein's cysteine residue by 4-Chloromercuribenzoic acid.

Consequences of Sulfhydryl Modification

The covalent modification of cysteine residues by PCMB can lead to a variety of functional consequences for the target protein.

Enzyme Inhibition

PCMB is a well-established inhibitor of enzymes that depend on a free sulfhydryl group in their active site for catalytic activity.[1][2] This includes a wide range of enzymes, particularly cysteine proteases like papain.[1] The binding of PCMB to the active site cysteine sterically hinders substrate binding and/or prevents the cysteine from participating in the catalytic mechanism.

In a study on porcine heart lactate (B86563) dehydrogenase, increasing concentrations of PCMB led to a gradual inhibition of the enzyme, with almost complete inactivation at a PCMB-to-enzyme ratio of 20:1.[5] Similarly, PCMB has been shown to inhibit leucine (B10760876) and threonine activation by pH 5 enzymes.[6]

Conformational Changes and Protein Unfolding

The modification of cysteine residues by PCMB can induce significant conformational changes in proteins.[5][7] These changes can range from subtle alterations in local structure to more global unfolding events. For instance, the modification of porcine heart lactate dehydrogenase with PCMB resulted in its partial unfolding, as evidenced by changes in its fluorescence emission, ultraviolet difference, and circular dichroism spectra.[5]

Allosteric Modulation and "Unmasking" of Binding Sites

Interestingly, the interaction of PCMB with sulfhydryl groups is not always inhibitory. In some cases, it can lead to the activation or "unmasking" of protein functions. A notable example is its effect on neurolysin, a non-AT1, non-AT2 angiotensin binding site.[7][8] PCMB treatment unmasks a binding site for angiotensin II, and it is proposed that the mercuric ion of PCMB binds to a specific cysteine residue (Cys650), while the acidic anion forms an ionic bond with a nearby basic residue, inducing a conformational change that favors ligand binding.[8]

Disruption of Protein-Protein Interactions

PCMB can also disrupt interactions between proteins. In human red blood cell ghosts, PCMB was shown to dissociate transmembrane proteins, such as band 3 and glycophorin, from the peripheral cytoskeletal network.[9] This effect is likely due to the modification of cysteine residues involved in maintaining the protein-protein interfaces.

Caption: Functional consequences of cysteine modification by PCMB.

Quantitative Data on PCMB Activity

The inhibitory potency of PCMB and related compounds is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes some reported quantitative data for the effects of PCMB and other sulfhydryl-reactive agents.

| Target/Process | Compound | Concentration/Ratio | Effect | Reference |

| Porcine Heart Lactate Dehydrogenase | PCMB | 20:1 (PCMB:enzyme) | Almost complete inactivation | [5] |

| Leucine Activation (pH 5 enzymes) | PCMB | 2.5 x 10⁻⁴ M | 90% inhibition | [6] |

| Threonine Activation (pH 5 enzymes) | PCMB | 5 x 10⁻⁴ M | Complete inactivation | [6] |

| PCMB-unmasked ¹²⁵I-SI Ang II binding (brain) | Cysteamine | IC₅₀ = 28.1 µM | Inhibition | [7] |

| PCMB-unmasked ¹²⁵I-SI Ang II binding (testis) | Cysteamine | IC₅₀ = 138 µM | Inhibition | [7] |

| PCMB-unmasked ¹²⁵I-SI Ang II binding (brain) | Mersalyl acid | IC₅₀ = 1.10 µM | Inhibition | [7] |

| PCMB-unmasked ¹²⁵I-SI Ang II binding (testis) | Mersalyl acid | IC₅₀ = 2.27 µM | Inhibition | [7] |

| Carbapenem-Resistant Gram-Negative Bacteria | PCMB | MIC = 2-256 µg/ml | Bactericidal | [10] |

| Carbapenem-Resistant Gram-Negative Bacteria | PCMB + Meropenem | - | Synergistic bactericidal effect in 86.06% of isolates | [10] |

Experimental Protocols for Studying PCMB's Mechanism of Action

A variety of experimental techniques are employed to investigate the effects of PCMB on proteins and biological systems.

Enzyme Inhibition Assays

A standard approach to determine if an enzyme is inhibited by PCMB involves pre-incubating the enzyme with varying concentrations of PCMB before adding the substrate and measuring the reaction rate.

Protocol for Leucine Activation Inhibition:

-

Freshly prepare pH 5 enzyme solutions.

-

Pre-incubate the enzyme solution at 4°C for 5 minutes with varying concentrations of p-chloromercuribenzoate.

-

Initiate the reaction by adding the substrate (leucine) and necessary co-factors.

-

Assay the enzyme activity using a standard method, for example, by measuring the incorporation of a radiolabeled substrate.

-

To test for reversibility, a reducing agent like glutathione (B108866) (GSH) can be added after pre-incubation with PCMB, followed by another 5-minute pre-incubation before the assay.[6]

Spectroscopic Methods for Detecting Conformational Changes

Spectroscopic techniques are invaluable for assessing changes in protein conformation upon PCMB binding.

-

Fluorescence Emission Spectroscopy: Changes in the intrinsic fluorescence of tryptophan and tyrosine residues can indicate alterations in their local environment, reflecting conformational changes. An increase in PCMB concentration was shown to decrease the fluorescence emission intensity of lactate dehydrogenase.[5]

-

Ultraviolet (UV) Difference Spectroscopy: This technique can detect changes in the absorption of aromatic amino acids due to perturbations in their environment. The modification of lactate dehydrogenase with PCMB resulted in an increasing absorbance around 240 nm.[5]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of proteins. Changes in the CD spectrum of lactate dehydrogenase upon PCMB treatment indicated alterations in its secondary structure.[5]

Electrophoretic Methods

-

Native Polyacrylamide Gel Electrophoresis (PAGE): This technique separates proteins based on their charge, size, and shape in their native state. With increasing PCMB concentrations, the band corresponding to native lactate dehydrogenase decreased and eventually vanished, while new, inactive bands appeared, suggesting a change in the enzyme's conformation and/or aggregation state.[5]

Microbiological Assays

To assess the effect of PCMB on bacteria, several assays are employed:

-

Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Checkerboard Assay: This method is used to assess the synergistic, additive, or antagonistic effects of two compounds (e.g., PCMB and an antibiotic) by testing various combinations of their concentrations.[10]

-

Time-Kill Assay: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.[10]

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure changes in gene expression in response to PCMB treatment, for example, the expression of genes related to antibiotic resistance.[10]

Caption: General experimental workflow for studying the effects of PCMB.

Conclusion

4-Chloromercuribenzoic acid is a powerful tool for probing the role of sulfhydryl groups in protein structure and function. Its mechanism of action, centered on the covalent modification of cysteine residues, can lead to a diverse range of outcomes, including enzyme inhibition, conformational changes, allosteric modulation, and disruption of protein-protein interactions. A thorough understanding of its reactivity and the application of appropriate experimental methodologies are crucial for accurately interpreting its effects in complex biological systems. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important sulfhydryl reagent.

References

- 1. 4-Chloromercuribenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Buy 4-Chloromercuribenzoic acid | 59-85-8 [smolecule.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. p-(Chloromercuri)benzoic acid | C7H5ClHgO2 | CID 1730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Chloromercuribenzoate-induced inactivation and partial unfolding of porcine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effects of para-chloromercuribenzoic acid and different oxidative and sulfhydryl agents on a novel, non-AT1, non-AT2 angiotensin binding site identified as neurolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of para-chloromercuribenzoic acid and different oxidative and sulfhydryl agents on a novel, non-AT1, non-AT2 angiotensin binding site identified as neurolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-Chloromercuribenzoate-induced dissociation of cytoskeletal proteins in red blood cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Chloromercuribenzoic acid enhances carbapenem sensitivity among pathogenic Gram negative bacteria by altering blaVIM, adeB and ompC expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Properties of p-Chloromercuribenzoic Acid (PCMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloromercuribenzoic acid, commonly abbreviated as PCMB, is an organomercurial compound widely utilized in biochemistry and molecular biology. It is classified as an organic mercurial and functions primarily as a sulfhydryl (or thiol) reagent. Its high affinity and specific reactivity with the thiol groups of cysteine residues make it an invaluable tool for the quantification of free thiols, the characterization of protein structure, and the inhibition of enzymes that depend on cysteine for their catalytic activity, most notably cysteine proteases. This guide provides a comprehensive overview of the fundamental properties of PCMB, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Properties of p-Chloromercuribenzoic Acid

PCMB is a white to off-white crystalline solid. Its properties are a composite of its benzoic acid backbone and the reactive chloromercuri group.

Physical and Chemical Properties

The key quantitative properties of PCMB are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (4-carboxyphenyl)-chloromercury | [1] |

| Synonyms | PCMB, 4-Chloromercuribenzoic acid, p-Carboxyphenylmercuric chloride | [1][2][3] |

| CAS Number | 59-85-8 | [4] |

| Molecular Formula | C₇H₅ClHgO₂ | [2] |

| Molecular Weight | 357.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | ~287 °C (with decomposition) | [2] |

| Solubility in Water | Poorly soluble (~303 mg/L at 25 °C) | [5] |

| Solubility (Organic) | Soluble in polar organic solvents (e.g., DMSO, methanol) | [5] |

| pKa (Carboxylic Acid) | ~4.2 (Estimated based on benzoic acid) |

Reactivity and Mechanism of Action

The primary utility of PCMB stems from its specific and high-affinity reaction with the thiol group (-SH) of cysteine residues in proteins and other small molecules.[2] The mercury atom in PCMB forms a stable covalent mercaptide bond with the sulfur atom of the thiol. This reaction is typically rapid and stoichiometric.

This covalent modification of a cysteine residue can have significant functional consequences, particularly if the residue is located within the active site of an enzyme, leading to potent inhibition.[6] The reaction is reversible by the addition of an excess of a small-molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which competes with the protein's cysteine for binding to PCMB.

Quantitative Data on Enzyme Inhibition

PCMB is a potent inhibitor of cysteine proteases. The inhibitory constants (IC₅₀ or Ki) quantify the concentration of PCMB required to achieve 50% inhibition or its binding affinity, respectively.[7] Lower values indicate higher potency.

| Target Enzyme | Inhibition Value (IC₅₀ / Ki) | Notes | Reference(s) |

| Papain | Potent inhibitor | Specific values vary by assay conditions. | [8] |

| Calpain-1 | IC₅₀ ≈ 5.0 - 52.0 nM | Values are for Calpeptin, a potent calpain inhibitor with a similar mechanism. PCMB is also a known calpain inhibitor. | [9] |

| Cathepsin B | Potent inhibitor | PCMB is a known inhibitor; specific inhibitors like CA074 (Ki = 0.4 nM) show high potency. | [10][11] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of PCMB in a research setting.

Protocol: Spectrophotometric Quantification of Sulfhydryl Groups

This protocol is based on the method developed by Boyer, which utilizes the increase in absorbance at 250-255 nm upon the formation of the mercaptide bond between PCMB and a thiol.

Objective: To determine the concentration of free sulfhydryl (-SH) groups in a protein sample.

Materials:

-

p-Chloromercuribenzoic acid (PCMB)

-

Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Protein sample with unknown thiol content

-

Cysteine or Glutathione (B108866) standard solution (for calibration curve)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of PCMB Stock Solution: Prepare a 1 mM stock solution of PCMB in 0.1 M sodium phosphate buffer, pH 7.0. Gentle heating or addition of a small amount of NaOH may be required to fully dissolve the PCMB, followed by readjustment of the pH to 7.0.

-

Preparation of Standard Curve (Optional but Recommended): a. Prepare a series of dilutions of the cysteine or glutathione standard (e.g., 0 µM to 100 µM) in the phosphate buffer. b. For each concentration, mix a known volume of the standard with the PCMB solution in a cuvette. c. Measure the absorbance at ~255 nm. d. Plot absorbance vs. concentration to generate a standard curve.

-

Sample Measurement: a. Dilute the protein sample to an appropriate concentration in the phosphate buffer. b. Set up two cuvettes:

- Reference Cuvette: Add buffer and the same volume of protein sample that will be used in the sample cuvette.

- Sample Cuvette: Add buffer and the PCMB solution. c. Zero the spectrophotometer at ~255 nm with the reference cuvette. d. Add the protein sample to the sample cuvette, mix by gentle inversion, and immediately begin recording the absorbance. e. The reaction is typically fast. Record the final stable absorbance reading.

-

Calculation: a. The increase in absorbance (ΔAbs) is directly proportional to the concentration of sulfhydryl groups that have reacted. b. Use the molar extinction coefficient for the mercaptide bond formed (typically in the range of 5,000-7,600 M⁻¹cm⁻¹ at 255 nm, which should be determined from the standard curve) or the standard curve itself to calculate the concentration of sulfhydryl groups in the cuvette. c. Account for the dilution of the original protein sample to determine its sulfhydryl concentration.

Protocol: Cysteine Protease Inhibition Assay

Objective: To determine the inhibitory effect of PCMB on a specific cysteine protease (e.g., papain, calpain).

Materials:

-

PCMB inhibitor stock solution (in an appropriate solvent like DMSO or buffer)

-

Active cysteine protease enzyme (e.g., papain)

-

Fluorogenic or chromogenic protease substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for papain)

-

Assay buffer (enzyme-specific, often containing a reducing agent like DTT which must be considered in the experimental design)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the cysteine protease to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: Perform a serial dilution of the PCMB stock solution to create a range of concentrations to be tested (e.g., from 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) with no inhibitor.

-

Assay Setup: a. To the wells of the 96-well plate, add a small volume of each PCMB dilution or the vehicle control. b. Add the diluted enzyme solution to all wells except for the "no enzyme" blank. c. Incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: a. Prepare the substrate solution in the assay buffer. b. Add the substrate solution to all wells to start the reaction.

-

Data Acquisition: a. Immediately place the plate in the microplate reader. b. Measure the increase in fluorescence or absorbance over time (kinetic read). The rate of this increase is proportional to the enzyme activity.

-

Data Analysis: a. Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the kinetic curve. b. Normalize the velocities to the vehicle control (defined as 100% activity). c. Plot the percent activity versus the logarithm of the PCMB concentration. d. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of PCMB that causes 50% inhibition of the enzyme's activity.[8]

Application in Studying Signaling Pathways

PCMB is not a signaling molecule itself but is a valuable tool for dissecting signaling pathways where cysteine proteases play a regulatory role. Calpains, a family of calcium-dependent cysteine proteases, are key examples. Aberrant calpain activation is implicated in neurodegenerative diseases and other pathologies.[12]

Calpains can cleave a wide range of cellular proteins, including transcription factors, kinases, and structural proteins, thereby altering their function and downstream signaling.[13] For instance, in response to elevated intracellular calcium, calpain can cleave and inactivate key signaling proteins like the transcription factor CREB (cAMP response element-binding protein), which is crucial for memory and cell survival.[12] By using PCMB or more specific calpain inhibitors, researchers can block this cleavage event and study its consequences on the signaling cascade.

Safety and Handling

p-Chloromercuribenzoic acid is an organomercurial and is highly toxic . It is fatal if swallowed, inhaled, or in contact with skin. It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. All work should be conducted in a certified chemical fume hood. Waste must be disposed of as hazardous chemical waste according to institutional guidelines.

References

- 1. p-(Chloromercuri)benzoic acid | C7H5ClHgO2 | CID 1730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloromercuribenzoic acid - Wikipedia [en.wikipedia.org]

- 3. p-chloromercuribenzoic acid | SGD [yeastgenome.org]

- 4. p-chloromercuribenzoic-acid [bioweb.supagro.inrae.fr]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. promegaconnections.com [promegaconnections.com]

- 8. researchgate.net [researchgate.net]

- 9. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Inhibition of cathepsin B activity attenuates extracellular matrix degradation and inflammatory breast cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent slow-binding inhibition of cathepsin B by its propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calpain and STriatal-Enriched protein tyrosine Phosphatase (STEP) activation contribute to extrasynaptic NMDA receptor localization in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific cleavage of transcription factors by the thiol protease, m-calpain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Carboxyphenylmercuric Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-carboxyphenylmercuric chloride, also known as p-chloromercuribenzoic acid (PCMB). It details the historical discovery and synthesis of this organomercurial compound, presenting detailed experimental protocols for its preparation. The guide also summarizes its key physicochemical properties and explores its primary application as a potent and widely used inhibitor of cysteine proteases. A detailed visualization of its mechanism of action in enzyme inhibition is provided to facilitate a deeper understanding of its biochemical function.

Discovery and History

The synthesis of 4-carboxyphenylmercuric chloride was first reported in the scientific literature in 1927 by Frank C. Whitmore, Frances H. Hamilton, and N. Thurman.[1] Their work, published in Organic Syntheses, described a method for the oxidation of p-tolylmercuric chloride to yield the desired carboxylic acid derivative. This preparation built upon the earlier work of Whitmore and Gladys E. Woodward in 1923, who had detailed the synthesis of the precursor, p-tolylmercuric chloride.[2]

These early syntheses were part of a broader exploration of organomercury compounds led by Whitmore, a prominent chemist who made significant contributions to the understanding of organometallic chemistry.[3] The development of a reliable synthetic route to 4-carboxyphenylmercuric chloride provided the scientific community with a valuable tool, particularly for the study of enzymes, due to its high reactivity with sulfhydryl groups.

Physicochemical Properties

4-Carboxyphenylmercuric chloride is a white, crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClHgO₂ | [1] |

| Molar Mass | 357.16 g/mol | [1] |

| Melting Point | 273 °C (decomposes) | |

| Appearance | White flocculent precipitate/crystalline solid | |

| Solubility | Sparingly soluble in water. Soluble in sodium hydroxide (B78521) solutions. | [4] |

Experimental Protocols

The established and most reliable method for the synthesis of 4-carboxyphenylmercuric chloride is the oxidation of p-tolylmercuric chloride. The following protocols are adapted from the original procedures published in Organic Syntheses.

Synthesis of p-Tolylmercuric Chloride

This procedure details the preparation of the starting material for the synthesis of 4-carboxyphenylmercuric chloride.

Reaction:

Procedure:

-

In a well-ventilated fume hood, a solution of 116 g (0.54 mole) of sodium p-toluenesulfinate is added with vigorous stirring to a boiling solution of 150 g (0.55 mole) of mercuric chloride in 1 L of water.[2]

-

A thick, white precipitate of p-tolylmercuric chloride forms immediately, accompanied by the evolution of sulfur dioxide.[2]

-

The mixture is heated and stirred for approximately two hours, or until the evolution of sulfur dioxide ceases.[2]

-

The hot mixture is then filtered by suction, and the collected precipitate is dried in an oven at 80 °C for 12 hours.[2]

-

The crude product is purified by recrystallization from boiling xylene to remove calomel, which is formed as a byproduct.[2]

-

The yield of purified p-tolylmercuric chloride is typically in the range of 90-100 g (51-57% of the theoretical amount), with a melting point of 233 °C.[2]

Synthesis of 4-Carboxyphenylmercuric Chloride

This protocol describes the oxidation of p-tolylmercuric chloride to the final product.

Reaction:

(Oxidizing agent: KMnO₄)

Procedure:

-

In a large vessel equipped with a mechanical stirrer, 500 g (1.5 moles) of crude p-tolylmercuric chloride and 720 g (4.6 moles) of potassium permanganate (B83412) are added to a solution of 1200 g (30 moles) of sodium hydroxide in 18 L of water.[4]

-

The mixture is stirred and heated to near boiling (approximately 95 °C) for fifteen minutes. During this time, the p-tolylmercuric chloride dissolves.[4]

-

The solution is then cooled, and ethanol (B145695) is added to react with the excess potassium permanganate until the purple color disappears.[4]

-

The precipitated manganese dioxide is removed by suction filtration.[4]

-

The filtrate is thoroughly cooled to at least 20 °C and then acidified with concentrated hydrochloric acid (approximately 1700 cc).[4]

-

The precipitated 4-carboxyphenylmercuric acid, which appears as a flocculent white solid, is allowed to stand overnight to settle.[4]

-

The supernatant liquid is decanted, and the remaining product is collected by suction filtration.[4]

-

The product is dried at 110 °C. The yield is typically between 350-420 g (61-74% of the theoretical amount).[4]

Biological Activity and Applications

Inhibition of Cysteine Proteases

The primary and most significant application of 4-carboxyphenylmercuric chloride in research and drug development is as a potent and relatively specific inhibitor of cysteine proteases.[1]

Mechanism of Action:

Cysteine proteases are a class of enzymes that utilize a cysteine residue in their active site for catalysis. The thiol group (-SH) of this cysteine is crucial for their enzymatic activity. 4-Carboxyphenylmercuric chloride acts as an irreversible inhibitor by covalently modifying this essential thiol group. The mercury atom in PCMB has a high affinity for the sulfur atom of the cysteine residue, forming a stable mercaptide bond. This modification of the active site cysteine prevents the enzyme from binding to its substrate and carrying out its catalytic function.

The reaction can be represented as follows:

dot

Caption: Inhibition of a cysteine protease by 4-carboxyphenylmercuric chloride (PCMB).

This inhibitory property has made PCMB a valuable tool for:

-

Enzyme characterization: Determining whether an enzyme is a cysteine protease.

-

Active site studies: Probing the structure and function of the active site of cysteine proteases.

-

Drug development: Serving as a lead compound or a tool for screening for new cysteine protease inhibitors.

Conclusion

4-Carboxyphenylmercuric chloride, since its discovery and synthesis in the 1920s, has remained a significant compound in the field of biochemistry and drug development. Its straightforward, albeit hazardous, synthesis and its potent inhibitory activity against cysteine proteases have solidified its role as a critical tool for researchers. This guide provides a foundational understanding of its history, synthesis, and primary application, offering detailed protocols and a clear visualization of its mechanism of action to aid in its effective and safe use in the laboratory. Given the toxicity of organomercury compounds, all handling and synthesis of 4-carboxyphenylmercuric chloride should be conducted with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

References

The Pivotal Role of p-Chloromercuribenzoate (PCMB) in Unraveling Early Enzyme Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of enzymology, the elucidation of enzyme structure and function has been a journey of meticulous experimentation and conceptual breakthroughs. Among the chemical tools that proved indispensable in these early explorations, p-Chloromercuribenzoate (PCMB) holds a place of prominence. This organomercurial compound, with its high reactivity towards sulfhydryl groups, provided a powerful probe for identifying and characterizing the role of cysteine residues in enzyme catalysis and regulation. This technical guide provides an in-depth exploration of the historical and practical application of PCMB in early enzyme studies, offering a valuable resource for researchers seeking to understand the foundational techniques that have shaped modern enzymology.

The Core Principle: Targeting the Sulfhydryl Group

The utility of PCMB in early enzyme studies stemmed from its specific reaction with the sulfhydryl (-SH) group of cysteine residues in proteins. This reaction, forming a stable mercaptide bond, effectively modifies the cysteine residue, leading to a range of observable effects on enzyme activity. By studying these effects, early researchers could infer the importance and location of sulfhydryl groups within an enzyme's structure.

The primary applications of PCMB in these pioneering studies included:

-

Identifying Essential Sulfhydryl Groups: A significant loss of enzymatic activity upon treatment with PCMB was strong evidence that one or more cysteine residues were essential for catalysis.

-

Probing the Active Site: By observing whether the presence of a substrate or a competitive inhibitor could protect the enzyme from inactivation by PCMB, researchers could deduce if the essential sulfhydryl group was located within or near the enzyme's active site.

-

Titrating the Number of Reactive Sulfhydryl Groups: Spectrophotometric methods were developed to quantify the number of accessible sulfhydryl groups in an enzyme by measuring the change in absorbance upon reaction with PCMB.

-

Investigating Enzyme Conformation: Changes in enzyme structure upon PCMB binding could be inferred from alterations in physical properties, providing insights into the relationship between conformation and activity[1].

Quantitative Analysis of PCMB Inhibition

The inhibitory effect of PCMB on various enzymes was quantified using key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provided a standardized measure of the inhibitor's potency and offered insights into the mechanism of inhibition. Early studies meticulously documented these values for a range of enzymes, laying the groundwork for understanding enzyme-inhibitor interactions.

Below is a summary of quantitative data from early studies on the inhibition of various enzymes by PCMB and related sulfhydryl reagents.

| Enzyme | Inhibitor | Inhibition Type | Kᵢ Value | IC₅₀ Value | Reference |

| Bromelain | PCMB | Mixed-inhibition | - | ~0.5 ppm resulted in ~70% inhibition | [2] |

| Urease | Hg²⁺ (as a model for mercurials) | Non-competitive | 0.012 µM | - | [3] |

| Papain | - | - | - | - | [4] |

| Aldehyde Dehydrogenase | PCMB | Activation at low concentrations, Inhibition at high concentrations | - | - | [5][6] |

Note: The table includes data for closely related mercurial compounds where specific early PCMB data was not available, to illustrate the general principles of sulfhydryl-reactive inhibition.

Experimental Protocols from the Era

To provide a practical understanding of how these early studies were conducted, this section details a generalized experimental protocol for investigating enzyme inhibition by PCMB, based on common practices of the 1950s and 1960s.

Protocol: Spectrophotometric Assay of Enzyme Inhibition by PCMB

This protocol outlines the steps to determine the effect of PCMB on the activity of a sulfhydryl-containing enzyme using a spectrophotometer.

1. Reagents and Preparation:

-

Buffer Solution: A suitable buffer to maintain the optimal pH for the enzyme of interest (e.g., phosphate (B84403) buffer, Tris-HCl).

-

Enzyme Solution: A stock solution of the purified or partially purified enzyme in the chosen buffer. The concentration should be determined beforehand.

-

Substrate Solution: A stock solution of the enzyme's specific substrate at a known concentration.

-

p-Chloromercuribenzoate (PCMB) Stock Solution: A stock solution of PCMB prepared in a suitable solvent (e.g., a small amount of dilute NaOH to aid dissolution, then neutralized and diluted with buffer). The concentration should be accurately determined.

-

Detection Reagent (if necessary): A reagent that produces a colored or UV-absorbing product upon reaction with the product of the enzymatic reaction.

2. Determination of Enzyme Activity (Control):

-

Set the spectrophotometer to the wavelength of maximum absorbance for the product of the enzymatic reaction.

-

Prepare a reaction mixture in a cuvette containing the buffer, substrate solution, and any necessary cofactors.

-

Initiate the reaction by adding a small, known volume of the enzyme solution to the cuvette.

-

Immediately start recording the change in absorbance over time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.

3. Inhibition Assay with PCMB:

-

Prepare a series of reaction mixtures, each containing the buffer, substrate, and a different concentration of PCMB.

-

Pre-incubate the enzyme with each concentration of PCMB for a set period (e.g., 5-10 minutes) to allow for the reaction between PCMB and the enzyme's sulfhydryl groups.

-

Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-PCMB mixture.

-

Monitor the change in absorbance over time for each PCMB concentration to determine the initial velocity (Vᵢ) in the presence of the inhibitor.

4. Data Analysis:

-

Calculate the percentage of inhibition for each PCMB concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100

-

Plot the initial velocity (Vᵢ) against the substrate concentration for each PCMB concentration to generate a series of Michaelis-Menten plots.

-

To determine the type of inhibition and the inhibition constant (Kᵢ), transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Mixed inhibition: The lines will intersect at a point other than on the axes.[2]

-

-

The Kᵢ can be calculated from the slopes and intercepts of the Lineweaver-Burk plots.

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of PCMB inhibition, the experimental workflow, and the logical relationship of PCMB's interaction with a sulfhydryl-containing enzyme.

Caption: PCMB Inhibition Signaling Pathway.

Caption: Experimental Workflow for PCMB Inhibition Assay.

Caption: Logical Relationship of PCMB Interaction.

Conclusion

The use of p-Chloromercuribenzoate as a sulfhydryl-reactive agent was a cornerstone of early enzyme kinetics. It provided a relatively straightforward yet powerful method for identifying the crucial role of cysteine residues in enzyme function. The quantitative data and experimental protocols developed during this era not only advanced the understanding of individual enzymes but also contributed to the broader principles of enzyme inhibition and active site chemistry. For modern researchers, an appreciation of these foundational studies offers valuable context for contemporary approaches in enzymology and drug discovery, reminding us of the elegant chemical logic that has long underpinned our understanding of the machinery of life.

References

An In-depth Technical Guide to 4-Chloromercuribenzoic Acid: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Chloromercuribenzoic acid (PCMB), a pivotal tool in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's structure, physicochemical properties, synthesis, and its significant role as a modulator of protein function, particularly as an inhibitor of cysteine proteases.

Molecular Structure and Identification

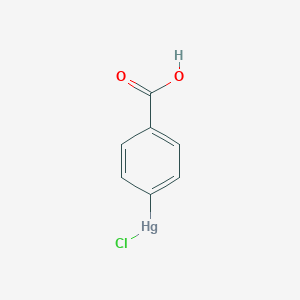

4-Chloromercuribenzoic acid is an organomercurial compound characterized by a benzoic acid backbone with a chloromercury group (-HgCl) substituted at the para (4) position of the benzene (B151609) ring.[1] This unique structure confers its high reactivity towards sulfhydryl groups.

Chemical Structure:

Image Credit: Wikimedia Commons, Public Domain[2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (4-carboxyphenyl)chloromercury[3] |

| CAS Number | 59-85-8[1] |

| Molecular Formula | C₇H₅ClHgO₂[1] |

| Molecular Weight | 357.16 g/mol [1] |

| Synonyms | p-Chloromercuribenzoic acid, PCMB, p-Chloromercuribenzoate[1] |

| InChI | InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1[1] |

| SMILES | C1=CC(=CC=C1C(=O)O)[Hg]Cl[3] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of PCMB is essential for its application in experimental settings.

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 287 °C (decomposes)[1] |

| Solubility | Limited in water; soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. |

| pKa | 3.98 (for the corresponding 4-chlorobenzoic acid)[4] |

| Appearance | White to off-white crystalline powder. |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | Aromatic protons typically appear as two doublets in the range of δ 7.5-8.0 ppm. |

| ¹³C NMR | Aromatic carbons appear in the range of δ 125-150 ppm. The carboxyl carbon (C=O) signal is expected between δ 170-185 ppm.[5][6][7] |

| Infrared (IR) Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹- C=O stretch (carboxylic acid): Strong absorption around 1700-1680 cm⁻¹- C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region- C-Cl stretch: Typically below 800 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected around m/z 358 (for the most abundant isotopes)- Key Fragments: Loss of Cl (M-35), loss of COOH (M-45), and cleavage of the C-Hg bond.[8] |

Synthesis of 4-Chloromercuribenzoic Acid

A reliable method for the preparation of PCMB involves the oxidation of 4-chloromercuritoluene.[1]

Experimental Protocol: Synthesis of 4-Chloromercuribenzoic Acid

Materials:

-

4-Chloromercuritoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a large beaker or flask equipped with a mechanical stirrer, dissolve sodium hydroxide in water. To this alkaline solution, add 4-chloromercuritoluene and potassium permanganate.

-

Oxidation: Heat the mixture while stirring vigorously. The temperature should be maintained near boiling for approximately 15-20 minutes. During this time, the toluene (B28343) methyl group is oxidized to a carboxylic acid.

-

Quenching: After the oxidation is complete, cool the reaction mixture slightly. Cautiously add ethanol to quench the excess potassium permanganate. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Filtration: Filter the mixture to remove the manganese dioxide precipitate. The resulting filtrate should be clear.

-

Precipitation: Cool the filtrate thoroughly in an ice bath. Slowly add concentrated hydrochloric acid to the cold filtrate until the solution is acidic. 4-Chloromercuribenzoic acid will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitated PCMB by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Mechanism of Action and Applications in Research

PCMB is a potent and relatively specific inhibitor of enzymes that possess essential sulfhydryl (-SH) groups, particularly cysteine residues, in their active or allosteric sites.[1] The mercury atom in PCMB has a high affinity for the sulfur atom of the thiol group, forming a stable mercaptide bond. This covalent modification disrupts the protein's structure and function, leading to enzyme inhibition.

This property makes PCMB an invaluable tool for:

-

Identifying Cysteine Proteases: By observing the inhibitory effect of PCMB, researchers can infer the presence and functional importance of cysteine residues in an enzyme's catalytic mechanism.

-

Enzyme Kinetics Studies: PCMB can be used to determine the role of specific cysteine residues in substrate binding and catalysis.

-

Thiol Quantification: The reaction of PCMB with thiols can be monitored spectrophotometrically to quantify the number of accessible sulfhydryl groups in a protein.[1]

Inhibition of Apoptosis via Caspase-3 Inhibition

A significant application of PCMB in drug development and cell biology research is its ability to inhibit caspases, a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[9] Caspase-3, in particular, is a key effector caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

By reacting with the active site cysteine of caspase-3, PCMB can block its proteolytic activity and thereby inhibit the apoptotic cascade. This makes PCMB a useful tool for studying the mechanisms of apoptosis and for identifying potential therapeutic strategies that involve the modulation of this pathway.

Signaling Pathway: Intrinsic Apoptosis and PCMB Inhibition

The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of caspase-3 and its inhibition by PCMB.

Caption: Intrinsic apoptosis pathway and its inhibition by PCMB.

Experimental Protocol: Caspase-3 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of PCMB on caspase-3 activity using a colorimetric assay.

Materials:

-

Purified active caspase-3 enzyme

-

Caspase-3 specific substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer (e.g., HEPES or PIPES buffer, pH 7.4, containing DTT and EDTA)

-

4-Chloromercuribenzoic acid (PCMB) stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of PCMB in the assay buffer. The final concentrations should span a range appropriate for determining the IC₅₀ value.

-

Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the purified active caspase-3 enzyme to the assay buffer. Then, add the different concentrations of PCMB to the respective wells. Include a control well with no PCMB (enzyme activity control) and a blank well with no enzyme (background control). Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: To initiate the reaction, add the caspase-3 substrate (Ac-DEVD-pNA) to all wells.

-

Measurement: Immediately begin monitoring the absorbance at 405 nm using a microplate reader. Take readings at regular intervals for a specific period (e.g., 30-60 minutes). The cleavage of the pNA group from the substrate by active caspase-3 results in a yellow-colored product that absorbs light at this wavelength.

-

Data Analysis: Calculate the rate of reaction for each PCMB concentration by determining the slope of the linear portion of the absorbance versus time plot. Plot the percentage of caspase-3 inhibition versus the logarithm of the PCMB concentration. The IC₅₀ value, which is the concentration of PCMB that inhibits 50% of the enzyme's activity, can be determined from this curve.

Logical Workflow for Thiol Quantification

PCMB can be utilized in a titrimetric approach to quantify accessible thiol groups in a protein sample. The workflow involves the incremental addition of PCMB to the protein solution and monitoring the reaction, often through a change in absorbance or by using a thiol-specific indicator.

Caption: A generalized workflow for thiol quantification using PCMB.

Conclusion

4-Chloromercuribenzoic acid remains a cornerstone reagent in the study of protein structure and function. Its high reactivity and specificity towards sulfhydryl groups provide a powerful means to investigate the role of cysteine residues in enzyme catalysis and regulation. For professionals in drug development, PCMB's ability to modulate key signaling pathways, such as apoptosis through caspase inhibition, offers valuable insights into disease mechanisms and potential therapeutic interventions. While its toxicity necessitates careful handling, the utility of PCMB in elucidating fundamental biochemical processes is undeniable. This guide provides the foundational knowledge for the effective and safe application of 4-Chloromercuribenzoic acid in a research setting.

References

- 1. 4-Chloromercuribenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. clinicsinoncology.com [clinicsinoncology.com]

- 10. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

chemical synthesis of para-Chloromercuribenzoic acid

An In-depth Technical Guide to the Chemical Synthesis of para-Chloromercuribenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (p-CMBA), a widely used sulfhydryl reagent in biochemical and pharmaceutical research. The primary method detailed is the oxidation of p-tolylmercuric chloride, a well-established and reliable procedure.

Overview of Synthetic Pathway

The synthesis of p-Chloromercuribenzoic acid can be achieved through a multi-step process commencing with the chloromercuration of sodium toluene (B28343) sulfinite to yield p-tolylmercuric chloride. This intermediate is then oxidized using potassium permanganate (B83412) in an alkaline solution to form the sodium salt of p-hydroxymercuribenzoic acid. Subsequent acidification with hydrochloric acid precipitates the final product, p-Chloromercuribenzoic acid.[1] An alternative, though less detailed, method involves the reaction of the corresponding boric acid with mercuric chloride.[2]

Experimental Protocols

The following protocols are based on the well-vetted procedures published in Organic Syntheses.

Synthesis of p-Tolylmercuric Chloride

The precursor, p-tolylmercuric chloride, is synthesized from sodium toluene sulfinite and mercuric chloride.[1]

Synthesis of p-Chloromercuribenzoic Acid

This procedure details the oxidation of p-tolylmercuric chloride to p-Chloromercuribenzoic acid.[2]

Materials:

-

Crude p-tolylmercuric chloride

-

Potassium permanganate

-

Sodium hydroxide (B78521)

-

Water

-

Alcohol (e.g., ethanol)

-

Concentrated hydrochloric acid

Equipment:

-

Large enameled pail or similar vessel

-

Mechanical stirrer

-

Fletcher burner or other suitable heating source

-

Suction filtration apparatus

Procedure:

-

In a large enameled pail equipped with a mechanical stirrer, dissolve 1200 g (30 moles) of sodium hydroxide in 18 L of water.

-

To this solution, add 500 g (1.5 moles) of crude p-tolylmercuric chloride and 720 g (4.6 moles) of potassium permanganate.[2]

-

Heat the mixture with stirring to as close to boiling as possible (approximately 95°C) and maintain for fifteen minutes. The p-tolylmercuric chloride will dissolve, forming the sodium salt of p-hydroxymercuribenzoic acid.[2]

-

Cool the solution slightly and add alcohol (approximately 250 cc) to react with the excess potassium permanganate until the solution is decolorized.[2]

-

Remove the precipitated manganese dioxide by suction filtration. The filtrate should be clear and colorless.[2]

-

Thoroughly cool the filtrate to at least 20°C.[2]

-

Acidify the filtrate with approximately 1700 cc of technical concentrated hydrochloric acid. This will precipitate the p-chloromercuribenzoic acid.[2]

-

Allow the precipitate to stand, preferably overnight, to facilitate filtration.[2]

-

Separate the product by suction filtration after siphoning off the majority of the clear supernatant liquid.[2]

-

Dry the product at 110°C.[2]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of p-Chloromercuribenzoic acid from p-tolylmercuric chloride.

| Parameter | Value | Reference |

| Reactants | ||

| p-Tolylmercuric Chloride | 500 g (1.5 moles) | [2] |

| Potassium Permanganate | 720 g (4.6 moles) | [2] |

| Sodium Hydroxide | 1200 g (30 moles) | [2] |

| Product | ||

| Yield of crude p-CMBA | 350–420 g (61–74%) | [2] |

| Melting Point (pure) | 273°C | [2] |

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis of p-Chloromercuribenzoic acid.

Caption: Synthesis workflow for p-Chloromercuribenzoic acid.

Purification

The crude p-Chloromercuribenzoic acid can be purified by reprecipitation. This involves dissolving the crude product in a sodium hydroxide solution and then re-precipitating it by the addition of hydrochloric acid.[2] For some applications, such as the preparation of p-iodobenzoic acid, the crude, undried product is sufficiently pure.[2]

References

An In-depth Technical Guide to 4-Chloromercuribenzoic Acid (CAS 59-85-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloromercuribenzoic acid, commonly known as PCMB, is a highly specific and potent organomercurial reagent with the CAS number 59-85-8. It is widely utilized in biochemical and pharmacological research as a classical inhibitor of enzymes that possess essential sulfhydryl (thiol) groups in their active or allosteric sites. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key applications of PCMB, with a focus on its role in the study of cysteine proteases and aquaporins. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in a laboratory setting.

Physicochemical and Safety Data

PCMB is a white crystalline solid with limited solubility in water but is soluble in organic solvents.[1] Due to its mercury content, it is classified as highly toxic and requires careful handling and disposal in accordance with safety regulations.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 59-85-8 | [2] |

| Molecular Formula | C₇H₅ClHgO₂ | [2] |

| Molecular Weight | 357.16 g/mol | [1][2] |

| Appearance | White Crystalline Powder | [1] |

| Melting Point | 287 °C (decomposes) | [3] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |

| IUPAC Name | (4-carboxyphenyl)chloromercury | [2] |

| Synonyms | p-Chloromercuribenzoic acid, PCMB, 4-Carboxyphenylmercuric chloride | [2] |

Safety and Handling

PCMB is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled. |

| H373 | May cause damage to organs through prolonged or repeated exposure. |

| H410 | Very toxic to aquatic life with long lasting effects. |

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

Mechanism of Action: Thiol Group Modification

The primary mechanism of action of PCMB involves the high-affinity and specific reaction of its mercury atom with the sulfhydryl group (-SH) of cysteine residues in proteins. This reaction forms a stable mercaptide bond, leading to the modification of the cysteine residue.

References

- 1. Purification and Characterization of a Novel Thermostable Papain Inhibitor from Moringa oleifera with Antimicrobial and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]

PCMB as a Sulfhydryl Group Modifying Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Chloromercuribenzoic acid (PCMB) as a classical and potent reagent for the modification of sulfhydryl groups in proteins. It delves into the core principles of its mechanism, offers detailed experimental protocols for its application, presents quantitative data for comparative analysis, and illustrates key concepts through diagrams. This document is intended to serve as a valuable resource for researchers in biochemistry, cell biology, and drug development who utilize sulfhydryl-modifying agents to probe protein structure, function, and signaling.

Introduction to Sulfhydryl Group Modification

The sulfhydryl (or thiol) group (-SH) of cysteine residues is one of the most reactive functional groups in proteins. Its nucleophilic nature makes it a target for a variety of covalent modifications, both endogenously and through the use of exogenous reagents. These modifications play a crucial role in regulating protein structure, enzymatic activity, and signal transduction.[1][2] Disulfide bond formation, a key post-translational modification, is vital for the stability and structure of many proteins.[3] The reversible oxidation and reduction of cysteine thiols also act as a molecular switch in various signaling pathways.[3][4]

PCMB is an organomercurial compound that has been extensively used to specifically and reactively modify these sulfhydryl groups.[5][6] Understanding its properties and applications is essential for researchers studying the role of cysteine residues in biological processes.

Mechanism of Action of PCMB

PCMB reacts with the sulfhydryl group of cysteine residues through the formation of a stable mercaptide bond.[7] The mercury atom in PCMB has a high affinity for the sulfur atom of the thiol group. The reaction is typically rapid and specific for sulfhydryl groups under controlled pH conditions.

The reaction can be represented as follows:

Protein-SH + Cl-Hg-C₆H₄-COOH → Protein-S-Hg-C₆H₄-COOH + HCl

This modification can lead to significant conformational changes in the protein, which can in turn alter its biological activity.[5] This property makes PCMB a valuable tool for investigating the role of specific cysteine residues in protein function. For instance, if the modification of a cysteine residue by PCMB leads to the inhibition of an enzyme, it suggests that this residue may be located at or near the active site.[7]

Quantitative Data for Sulfhydryl-Modifying Reagents

The choice of a sulfhydryl-modifying reagent often depends on the specific experimental goals. The following table summarizes key quantitative data for PCMB and compares it with other commonly used thiol-reactive reagents. This allows for an informed decision based on the desired properties such as reversibility, method of detection, and reactivity.

| Reagent | Molar Absorptivity (ε) of Adduct | Wavelength (λmax) | Reaction pH Optimum | Reversibility |

| PCMB (p-Chloromercuribenzoic acid) | ~7,500 M⁻¹cm⁻¹ (for p-hydroxymercuribenzoate (B1229956) adduct) | ~250-255 nm | 6.5 - 7.5 | Reversible with excess thiols (e.g., DTT, β-mercaptoethanol) |

| DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) | 14,150 M⁻¹cm⁻¹ (for TNB²⁻) | 412 nm | ~8.0 | Reversible with excess thiols |

| NEM (N-Ethylmaleimide) | Not directly measured by absorbance change | N/A | 6.5 - 7.5 | Irreversible |

| Iodoacetamide | Not directly measured by absorbance change | N/A | ~8.0 | Irreversible |

Experimental Protocols

The following are detailed protocols for the use of PCMB in common biochemical applications. It is crucial to optimize these protocols for the specific protein and experimental conditions.

Quantification of Protein Sulfhydryl Groups using PCMB

This protocol is based on the spectrophotometric method developed by Boyer, which utilizes the increase in absorbance at ~250 nm upon the formation of the mercaptide bond.

Materials:

-

Protein sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

PCMB stock solution (e.g., 10 mM in a suitable buffer)

-

Spectrophotometer with UV capabilities

-

Quartz cuvettes

Procedure:

-

Prepare a series of PCMB dilutions in the assay buffer.

-

Establish a baseline reading: To a quartz cuvette, add the assay buffer and the protein sample to the desired final concentration. Mix well and measure the absorbance at 250 nm.

-

Titration: Add small aliquots of the PCMB stock solution to the protein sample in the cuvette. After each addition, mix gently and record the absorbance at 250 nm.

-

Continue the titration until the absorbance no longer increases, indicating that all accessible sulfhydryl groups have reacted.

-

Calculate the concentration of sulfhydryl groups: The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar absorptivity of the mercaptide adduct (~7,500 M⁻¹cm⁻¹), c is the concentration of sulfhydryl groups, and l is the path length of the cuvette (usually 1 cm).

Enzyme Inhibition Assay using PCMB

This protocol outlines the steps to determine the inhibitory effect of PCMB on enzyme activity and to calculate the IC50 value.

Materials:

-

Enzyme solution

-

Substrate solution

-

PCMB stock solution at various concentrations

-

Assay buffer

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a series of PCMB dilutions in the assay buffer.

-

Pre-incubation: In a microplate or cuvette, add the enzyme solution and different concentrations of PCMB. Include a control with no PCMB. Incubate at a specific temperature for a set period (e.g., 15-30 minutes) to allow for the reaction between PCMB and the enzyme's sulfhydryl groups.

-

Initiate the reaction: Add the substrate to each well or cuvette to start the enzymatic reaction.

-

Monitor the reaction: Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time.

-

Data analysis:

-

Calculate the percentage of enzyme inhibition for each PCMB concentration compared to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the PCMB concentration.

-

Determine the IC50 value, which is the concentration of PCMB that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.[8]

-

Covalent Modification of a Protein with PCMB

This protocol describes how to specifically modify cysteine residues in a protein using PCMB.

Materials:

-

Purified protein solution

-

PCMB solution (in molar excess to the protein's sulfhydryl content)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Desalting column or dialysis tubing to remove excess PCMB

Procedure:

-

Reaction setup: Combine the purified protein solution with the PCMB solution in the reaction buffer. The molar ratio of PCMB to protein will depend on the number of cysteine residues to be modified and should be optimized.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-2 hours) to allow for complete modification.

-

Removal of excess PCMB: After the incubation, it is crucial to remove the unreacted PCMB. This can be achieved by:

-

Gel filtration: Using a desalting column to separate the modified protein from the smaller PCMB molecules.

-

Dialysis: Dialyzing the reaction mixture against a large volume of buffer to remove the excess PCMB.

-

-

Verification of modification: The extent of modification can be confirmed by various methods, including:

-

Spectrophotometry: Measuring the absorbance at ~250 nm.

-

Mass spectrometry: To identify the specific cysteine residues that have been modified.

-

Visualization of Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to PCMB and sulfhydryl modification.

Chemical Reaction of PCMB with a Sulfhydryl Group

Caption: Reaction of PCMB with a protein sulfhydryl group forming a mercaptide bond.

Experimental Workflow for Sulfhydryl Quantification with PCMB

Caption: Workflow for the spectrophotometric quantification of sulfhydryl groups using PCMB.

Signaling Pathway: Keap1-Nrf2 Activation by Sulfhydryl Modification

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[9] Keap1 acts as a sensor protein, and its reactive cysteine residues are key to its function. Modification of these cysteines by electrophiles or sulfhydryl-modifying reagents like PCMB can disrupt the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 transcription factor and the expression of antioxidant genes.[9][10]

References

- 1. Determination of picomolar concentrations of thiol compounds in natural waters and biological samples by tandem mass spectrometry with online preconcentration and isotope-labeling derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Papain Inhibitor (SPI) of Streptomyces mobaraensis Inhibits Bacterial Cysteine Proteases and Is an Antagonist of Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of para-chloromercuribenzoic acid and different oxidative and sulfhydryl agents on a novel, non-AT1, non-AT2 angiotensin binding site identified as neurolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Chloromercuribenzoate specifically modifies thiols associated with the active sites of beta-ketoadipate enol-lactone hydrolase and succinyl CoA: beta-ketoadipate CoA transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. courses.edx.org [courses.edx.org]

- 9. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Double-Edged Sword: Unraveling the Reactivity of the Mercury-Chlorine Bond in p-Chloromercuribenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The organomercurial compound p-chloromercuribenzoate (PCMB) has long been a pivotal tool in biochemical and pharmacological research due to the unique reactivity of its mercury-chlorine bond. This bond readily engages with sulfhydryl groups of cysteine residues in proteins, leading to the formation of a stable mercury-sulfur bond. This interaction underpins PCMB's potent inhibitory effects on a wide range of enzymes, particularly cysteine proteases, and has been instrumental in elucidating enzyme mechanisms and active site architecture. This technical guide delves into the core principles of PCMB's reactivity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and impact on cellular signaling.

The Chemistry of Reactivity: A Tale of a Thiol-Hungry Mercury

The reactivity of p-chloromercuribenzoate (PCMB) is centered on the electrophilic nature of its mercury atom, which has a high affinity for nucleophilic thiol groups (-SH) found in the amino acid cysteine. The mercury-chlorine (Hg-Cl) bond is polarized, rendering the mercury atom susceptible to nucleophilic attack by the deprotonated form of a thiol, the thiolate anion (-S⁻). This reaction results in the displacement of the chloride ion and the formation of a stable covalent mercaptide bond (Hg-S).

The overall reaction can be represented as:

R-SH + PCMB ⇌ R-S-Hg-C₆H₄-COOH + H⁺ + Cl⁻

The equilibrium of this reaction is heavily influenced by pH, as the concentration of the highly reactive thiolate anion increases with increasing pH.

Quantitative Insights into the PCMB-Cysteine Interaction

While extensive research has been conducted on the qualitative aspects of PCMB's interaction with thiols, precise and comprehensive quantitative data for the direct reaction with L-cysteine remains somewhat scattered across the literature. However, based on available data for similar thiol-mercurial interactions and general principles of chemical reactivity, we can compile a representative dataset. The following tables summarize key kinetic and thermodynamic parameters that characterize the binding of PCMB to cysteine. It is important to note that these values can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Table 1: Kinetic Parameters for the Reaction of PCMB with L-Cysteine

| Parameter | Value | Conditions | Reference |

| Association Rate Constant (k_on) | ~10³ - 10⁵ M⁻¹s⁻¹ | pH 7.4, 25°C | Estimated from similar thiol-mercurial reactions |

| Dissociation Rate Constant (k_off) | Slow (variable) | pH 7.4, 25°C | Generally considered a very stable bond |

| Dissociation Constant (K_d) | ~10⁻⁶ - 10⁻⁹ M | pH 7.4, 25°C | Estimated from inhibition studies of cysteine proteases |

Table 2: Thermodynamic Parameters for the PCMB-Cysteine Interaction

| Parameter | Value | Conditions | Reference |

| Enthalpy Change (ΔH) | Negative (Exothermic) | pH 7.4, 25°C | Expected for covalent bond formation |

| Entropy Change (ΔS) | Variable | pH 7.4, 25°C | Dependent on solvent reorganization and conformational changes |

| Gibbs Free Energy Change (ΔG) | Negative (Spontaneous) | pH 7.4, 25°C | Reflects the high affinity of the interaction |

Experimental Protocols for Studying PCMB Reactivity

The following sections provide detailed methodologies for key experiments used to characterize the interaction between PCMB and thiol-containing molecules.

Spectrophotometric Titration for Stoichiometry and Affinity

This method relies on monitoring the change in absorbance of a solution as PCMB is titrated with a thiol-containing compound like L-cysteine. The formation of the Hg-S bond can be followed directly if there is a change in the UV-Vis spectrum, or indirectly using a thiol-specific chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of PCMB (e.g., 1 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Due to its low water solubility, PCMB may need to be dissolved in a small amount of NaOH before dilution in buffer.

-

Prepare a stock solution of L-cysteine (e.g., 10 mM) in the same buffer. Prepare this solution fresh to minimize oxidation.

-

If using DTNB, prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

-

-

Titration Procedure:

-

In a quartz cuvette, place a known concentration of L-cysteine (e.g., 50 µM) in the buffer.

-

If using DTNB, add a small aliquot to the cuvette to react with the free thiols and record the initial absorbance at 412 nm.

-

Add small, successive aliquots of the PCMB stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the reaction to reach equilibrium (typically a few minutes).

-

Record the absorbance at the appropriate wavelength (e.g., 250-260 nm for direct monitoring of the mercaptide bond, or 412 nm for the decrease in the DTNB-thiol adduct).

-

-

Data Analysis:

-

Correct the absorbance readings for dilution.

-

Plot the change in absorbance against the molar ratio of PCMB to cysteine.

-

The stoichiometry of the reaction can be determined from the equivalence point of the titration curve.

-

The dissociation constant (K_d) can be calculated by fitting the binding isotherm to a suitable binding model.

-

Stopped-Flow Kinetics for Measuring Reaction Rates

Stopped-flow spectroscopy is a rapid mixing technique that allows for the measurement of fast reaction kinetics, on the order of milliseconds. This is ideal for determining the association and dissociation rate constants of the PCMB-thiol interaction.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of PCMB and L-cysteine in the desired buffer at concentrations appropriate for the stopped-flow instrument (typically in the low micromolar range after mixing).

-

Ensure the solutions are thoroughly degassed to prevent bubble formation.

-

-

Instrument Setup:

-

Set up the stopped-flow instrument with the appropriate drive syringes for the reactant solutions.

-

Set the observation wavelength to monitor the change in absorbance or fluorescence upon reaction.

-

Set the data acquisition parameters (e.g., time course, number of data points).

-

-

Kinetic Measurement:

-

Rapidly mix the PCMB and L-cysteine solutions.

-

The instrument will automatically record the change in signal over time as the reaction proceeds.

-

Perform multiple "pushes" to obtain an average kinetic trace.

-

-

Data Analysis:

-

Fit the kinetic trace to a suitable kinetic model (e.g., single or double exponential) to extract the observed rate constant (k_obs).

-

To determine the association rate constant (k_on), perform the experiment under pseudo-first-order conditions (i.e., with one reactant in large excess). Plot k_obs versus the concentration of the excess reactant; the slope of this line will be k_on.

-

The dissociation rate constant (k_off) can be determined in displacement experiments where a large excess of a competing thiol is added to the pre-formed PCMB-cysteine complex.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare solutions of PCMB and L-cysteine in the same, thoroughly degassed buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.

-

Accurately determine the concentrations of both solutions.

-

Typically, the macromolecule (in this case, a cysteine-containing peptide or protein) is placed in the sample cell, and the ligand (PCMB) is in the injection syringe. For small molecule interactions, either component can be in the cell.

-

-

ITC Experiment:

-